molecular formula C24H28N6O B2999451 1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one CAS No. 1428355-84-3

1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one

Katalognummer: B2999451
CAS-Nummer: 1428355-84-3
Molekulargewicht: 416.529
InChI-Schlüssel: YQVXTHVTHRAABK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrimidine core substituted with a 2-methyl group and a (4-methylpyridin-2-yl)amino group at positions 2 and 6, respectively. The pyrimidine is linked to a piperazine ring, which is further connected to a 3-phenylpropan-1-one moiety.

Eigenschaften

IUPAC Name

1-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O/c1-18-10-11-25-21(16-18)28-22-17-23(27-19(2)26-22)29-12-14-30(15-13-29)24(31)9-8-20-6-4-3-5-7-20/h3-7,10-11,16-17H,8-9,12-15H2,1-2H3,(H,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVXTHVTHRAABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on existing research findings.

Chemical Structure

The molecular formula of the compound is C20H25N5C_{20}H_{25}N_5 with a molecular weight of approximately 337.45 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and a phenylpropane component, which contribute to its biological activities.

Research indicates that compounds similar to 1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one often act as inhibitors of critical enzymes involved in cellular processes. For instance, many pyrimidine derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of cancer cells by depleting nucleotide pools necessary for DNA synthesis and repair .

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. A notable study demonstrated that DHODH inhibitors induce cell cycle arrest in the S-phase, effectively halting the growth of various cancer cell lines . The compound's structural features suggest it may exhibit similar properties.

Table 1: Summary of Anticancer Activity

Compound NameTarget EnzymeIC50 (μM)Cell Line Tested
Compound ADHODH0.391HCT116
Compound BDHODH7.55MIA PaCa-2
Target CompoundDHODHTBDTBD

Neuroprotective Effects

Aside from anticancer properties, derivatives containing piperazine and pyrimidine rings have been investigated for neuroprotective effects. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study involving a series of pyrimidine derivatives found that certain modifications enhanced their inhibitory effects on cancer cell lines such as HCT116 and MIA PaCa-2. The modifications included variations in the substitution patterns on the pyrimidine and piperazine rings.
  • Neuroprotective Activity : Another investigation assessed the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds reduced cell death and improved survival rates in neuron-like cells exposed to harmful conditions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Pyrimidine Substituents (Position 4, 6) Linked Moieties Molecular Formula Key Features
Target Compound 2-Methyl, (4-methylpyridin-2-yl)amino (6) Piperazine + 3-phenylpropanone C₂₄H₂₈N₆O Enhanced hydrogen bonding via amino-pyridine; flexible piperazine linkage
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-Methyl, piperidin-1-yl (6) Piperidine C₁₀H₁₆N₄ Smaller ring (piperidine vs. piperazine); lacks ketone/phenyl groups
1-[4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS 946231-21-6) 2-Methyl, phenoxy (6) Piperazine + 3-phenylpropanone C₂₄H₂₆N₄O₂ Phenoxy group reduces hydrogen-bonding potential compared to amino-pyridine

Functional Implications of Substituents

  • Amino-Pyridine vs. Phenoxy Groups: The (4-methylpyridin-2-yl)amino group in the target compound allows for hydrogen bonding and π-π stacking, which could improve receptor affinity compared to the phenoxy-substituted analogue . This is critical in kinase inhibitors where such interactions stabilize drug-target complexes.
  • Piperazine vs.
  • Phenylpropanone Moiety: Shared with the phenoxy analogue, this group may contribute to lipophilicity, aiding blood-brain barrier penetration in CNS-targeted therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.